molecular formula C8H12N2O6S4 B14685186 ethane-1,2-disulfonic acid;1,3-thiazole CAS No. 31805-43-3

ethane-1,2-disulfonic acid;1,3-thiazole

Cat. No.: B14685186
CAS No.: 31805-43-3
M. Wt: 360.5 g/mol
InChI Key: LGDQICCSLIWDKA-UHFFFAOYSA-N
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Description

Ethane-1,2-disulfonic acid;1,3-thiazole is a sulfonic acid-thiazole salt complex. The compound consists of ethane-1,2-disulfonic acid paired with a substituted 1,3-thiazole heterocycle. Key attributes include:

  • Molecular formula: C24H28N2O6S4 (CAS 31892-69-0) .
  • Molecular weight: 568.8 g/mol, with a polar surface area of 208 Ų and seven rotatable bonds .
  • Applications: Primarily used in pharmaceutical salt screening to enhance solubility and crystallinity of active pharmaceutical ingredients (APIs) . Ethane-1,2-disulfonic acid accounts for 0.38% of FDA-approved drug salts, underscoring its niche utility .

The 1,3-thiazole moiety is a sulfur- and nitrogen-containing heterocycle associated with diverse pharmacological activities, including anti-inflammatory, antitumoral, and antiviral effects .

Properties

CAS No.

31805-43-3

Molecular Formula

C8H12N2O6S4

Molecular Weight

360.5 g/mol

IUPAC Name

ethane-1,2-disulfonic acid;1,3-thiazole

InChI

InChI=1S/2C3H3NS.C2H6O6S2/c2*1-2-5-3-4-1;3-9(4,5)1-2-10(6,7)8/h2*1-3H;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

LGDQICCSLIWDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=N1.C1=CSC=N1.C(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethylene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the formation of the desired disulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the sulfonation process.

For the synthesis of 1,3-thiazole, a common method involves the cyclization of thioamides with α-haloketones or α-haloesters. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, to promote the cyclization process.

Industrial Production Methods

Industrial production of ethane-1,2-disulfonic acid often involves large-scale sulfonation reactors where ethylene is reacted with sulfur trioxide or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation.

1,3-Thiazole is produced industrially through the reaction of thioamides with α-haloketones or α-haloesters in large reactors. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinic acids.

    Substitution: It can undergo substitution reactions with nucleophiles to form sulfonate esters or amides.

1,3-Thiazole also participates in several types of reactions, such as:

    Electrophilic substitution: It can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atom.

    Nucleophilic substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.

    Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinic acids.

    Substitution: Sulfonate esters, amides, and other derivatives.

Scientific Research Applications

Ethane-1,2-disulfonic acid;1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethane-1,2-disulfonic acid;1,3-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison of Thiazole Derivatives

1,3-Thiazole derivatives are compared with other heterocycles and their substituted analogs:

Compound Type Key Features Biological Activity Reference
1,3-Thiazole derivatives Electron-rich sulfur atom enhances hydrogen bonding and coordination capacity. Substitutents (e.g., methyl, phenyl) modulate electronic environment. Higher in vitro inhibitory activity against enzymes compared to 1,3,4-thiadiazoles (e.g., 6a > 11a in inhibitory assays) . Anti-inflammatory and antitumoral properties .
1,3,4-Thiadiazoles Contains two nitrogen atoms and one sulfur atom. Less polar than 1,3-thiazole. Lower inhibitory activity in comparative studies (e.g., 11a vs. 6a) . Used in herbicidal and antimicrobial applications .
Isothiazoles (1,2-thiazole) Structural isomer of 1,3-thiazole. Different electronic distribution due to sulfur position. Less common in pharmaceuticals; limited bioactivity data compared to 1,3-thiazole .

Substituent Effects :

  • 4-Methyl-thiazole (6a) : Higher inhibitory activity than 4-(2-thienyl)-thiazole (6i) due to improved steric and electronic compatibility .

Comparison of Sulfonic Acid Components

Ethane-1,2-disulfonic acid is compared to other sulfonic acids in drug salt formulations:

Sulfonic Acid Key Properties Pharmaceutical Use Reference
Ethane-1,2-disulfonic acid Forms stable salts with APIs. Moderate solubility enhancement (0.38% FDA-approved salts) . Preferred for APIs requiring improved crystallinity .
Methanesulfonic acid Smaller molecular size; higher acidity. More common in drug salts (e.g., mesylate salts). Broad solubility enhancement for basic drugs .
p-Toluenesulfonic acid Aromatic sulfonic acid with higher lipophilicity. Used for APIs requiring hydrophobic salt forms .

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